

Enisamium: A Comparative Analysis of In-Vitro and In-Vivo Efficacy

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Compound of Interest

Compound Name: *Enisamium*

Cat. No.: *B1194652*

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A comprehensive guide for researchers and drug development professionals on the antiviral activity of **Enisamium**, detailing its performance in laboratory and clinical settings.

Enisamium iodide, an antiviral compound, has demonstrated a broad spectrum of activity against several respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1] This guide provides a detailed comparison of its efficacy in both controlled laboratory (in-vitro) settings and in living organisms (in-vivo), supported by experimental data and detailed methodologies.

In-Vitro Efficacy: Targeting Viral Replication

Enisamium's primary mechanism of action is the inhibition of viral RNA polymerase, a crucial enzyme for viral replication.[2] However, the parent drug itself shows weak inhibitory activity.[3] It is metabolized into a more potent hydroxylated form, VR17-04, which is responsible for the significant antiviral effect observed.[4][5]

Quantitative Analysis of In-Vitro Antiviral Activity

The following tables summarize the key quantitative metrics of **Enisamium**'s in-vitro efficacy against influenza viruses and SARS-CoV-2.

Table 1: In-Vitro Efficacy of **Enisamium** and its Metabolite (VR17-04) against Influenza Virus RNA Polymerase

Compound	Target	Assay	IC50	Reference
Enisamium (FAV00A)	Influenza A Virus RNA Polymerase	Cell-free RNA polymerase activity	46.3 mM	[3]
VR17-04	Influenza A Virus RNA Polymerase	Cell-free RNA polymerase activity	0.84 mM	[6]

Table 2: In-Vitro Efficacy of **Enisamium** against Influenza Viruses in Cell Culture

Virus Strain	Cell Line	Assay	EC90	CC50	Selectivity Index (SI)	Reference
Influenza A/Brisbane/59/2007 (H1N1)	dNHBE	Virus Yield Reduction	157 μ M	>10,000 μ M	>64	[7]
Influenza A/California/07/2009 (H1N1)	dNHBE	Virus Yield Reduction	235 μ M	>10,000 μ M	>43	[7]
Influenza A/Victoria/361/2011 (H3N2)	dNHBE	Virus Yield Reduction	439 μ M	>10,000 μ M	>23	[7]
Influenza B/Massachusetts/2/2012	dNHBE	Virus Yield Reduction	200 μ M	>10,000 μ M	>50	[7]

Table 3: In-Vitro Efficacy of **Enisamium** and its Metabolite (VR17-04) against SARS-CoV-2 RNA Polymerase

Compound	Target	Assay	IC50	Reference
Enisamium	SARS-CoV-2 nsp12/7/8 Complex	In-vitro RNA synthesis	26.3 mM	[8]
VR17-04	SARS-CoV-2 nsp12/7/8 Complex	In-vitro RNA synthesis	0.98 mM	[8]

In-Vivo Efficacy: Clinical and Preclinical Evidence

In-vivo studies, including clinical trials in humans and animal models, provide crucial insights into the real-world therapeutic potential of **Enisamium**.

Human Clinical Trials

A randomized, single-blind, placebo-controlled clinical trial (NCT04682444) evaluated the efficacy of **Enisamium** in patients with influenza and other acute respiratory viral infections (ARVI).[9][10] The study demonstrated that **Enisamium** treatment significantly reduced viral shedding, accelerated patient recovery, and alleviated disease symptoms compared to the placebo group.[4][11]

Another clinical trial investigating **Enisamium** in hospitalized COVID-19 patients requiring supplementary oxygen showed a shortened time to recovery in the treatment group compared to the placebo group.[8]

Table 4: Key Outcomes of Clinical Trial (NCT04682444) in Influenza and ARVI Patients

Outcome	Enisamium Group	Placebo Group	p-value	Reference
Negative for Viral Antigen (Day 3)	71.2%	25.0%	< 0.0001	[4]
Fully Recovered (Day 14)	93.9%	32.5%	< 0.0001	[4]
Mean Symptom Score Reduction (Day 7)	From 9.6 to 4.6	From 9.7 to 5.6	< 0.0001	[4]

Animal Studies

In a ferret model of influenza A (H3N2) infection, daily administration of 200 mg/kg **enisamium** iodide resulted in a reduction of the viral load in the respiratory tract.[12] Ferrets are considered a suitable model for influenza research as they exhibit human-like symptoms following infection.[3][13]

Experimental Protocols

In-Vitro Antiviral Activity Assays

Virus Yield Reduction Assay in differentiated Normal Human Bronchial Epithelial (dNHBE) Cells

- **Cell Culture:** dNHBE cells are cultured in a serum-free medium to form a differentiated epithelial layer.
- **Compound Preparation:** **Enisamium** iodide is dissolved in sterile distilled water to prepare stock solutions. Serial dilutions are made in the cell culture medium.
- **Infection:** Cell cultures are infected with influenza virus at a specific multiplicity of infection (MOI).
- **Treatment:** Immediately after infection, the virus inoculum is removed, and the cells are treated with different concentrations of **Enisamium** or a placebo control.

- Incubation: The treated and infected cells are incubated for a defined period (e.g., 48 hours) to allow for viral replication.
- Virus Quantification: The supernatant containing progeny virus is collected, and the viral titer is determined using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay.
- Data Analysis: The EC90 value, the concentration of the drug that inhibits viral replication by 90%, is calculated from the dose-response curve.[\[14\]](#)

Cell-Free Viral RNA Polymerase Activity Assay

- Protein Expression and Purification: The viral RNA polymerase complex (e.g., influenza virus PB1, PB2, and PA subunits or SARS-CoV-2 nsp7, nsp8, and nsp12) is expressed in a suitable system (e.g., insect or mammalian cells) and purified.
- Reaction Mixture: A reaction mixture is prepared containing the purified polymerase complex, a specific RNA template and primer, ribonucleoside triphosphates (rNTPs, one of which is radioactively labeled), and a buffer.
- Inhibition Assay: Different concentrations of the inhibitor (**Enisamium** or VR17-04) are added to the reaction mixture.
- Reaction and Termination: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature. The reaction is then stopped.
- Analysis: The RNA products are separated by gel electrophoresis, and the incorporation of the radiolabeled nucleotide is quantified to determine the polymerase activity.
- Data Analysis: The IC50 value, the concentration of the inhibitor that reduces polymerase activity by 50%, is determined from the dose-response curve.[\[6\]](#)[\[15\]](#)

In-Vivo Study Protocols

Ferret Model of Influenza Infection

- Animal Acclimatization: Seronegative ferrets are acclimatized to the housing conditions.

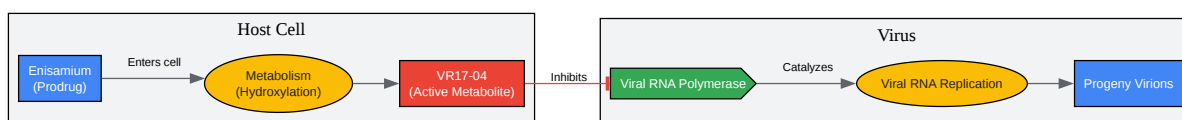
- Inoculation: Ferrets are lightly anesthetized and intranasally inoculated with a defined dose of influenza virus.
- Treatment: **Enisamium** is administered orally at a specified dose (e.g., 200 mg/kg/day) starting at a defined time point relative to infection (e.g., 24 hours post-infection). A control group receives a placebo.
- Monitoring: Animals are monitored daily for clinical signs of illness, including weight loss, temperature changes, and activity levels.[\[13\]](#)
- Viral Load Assessment: Nasal washes are collected at regular intervals to quantify viral shedding by TCID50 assay or RT-qPCR.
- Necropsy and Tissue Analysis: At the end of the study, animals are euthanized, and respiratory tract tissues are collected to determine viral titers and for histopathological examination.

Human Clinical Trial for Influenza and ARVI (NCT04682444)

- Study Design: A randomized, single-blind, placebo-controlled, parallel-group study.[\[9\]](#)
- Patient Population: Adult patients (18-60 years) with recent onset of symptoms of ARVI, including influenza.[\[9\]](#)
- Intervention: Patients are randomized to receive either **Enisamium** iodide tablets (0.5 g, three times a day for 7 days) or matching placebo tablets.[\[9\]](#)[\[10\]](#)
- Assessments:
 - Viral Shedding: Nasal swabs are collected at baseline, day 3, and day 7 to detect viral antigens using immunofluorescence testing.[\[9\]](#)
 - Symptom Scores: The severity of symptoms (e.g., headache, cough, sore throat) is recorded by patients daily using a predefined scoring system.[\[10\]](#)
 - Recovery: The time to complete resolution of symptoms is recorded.

- Statistical Analysis: The efficacy endpoints are compared between the **Enisamium** and placebo groups using appropriate statistical methods.

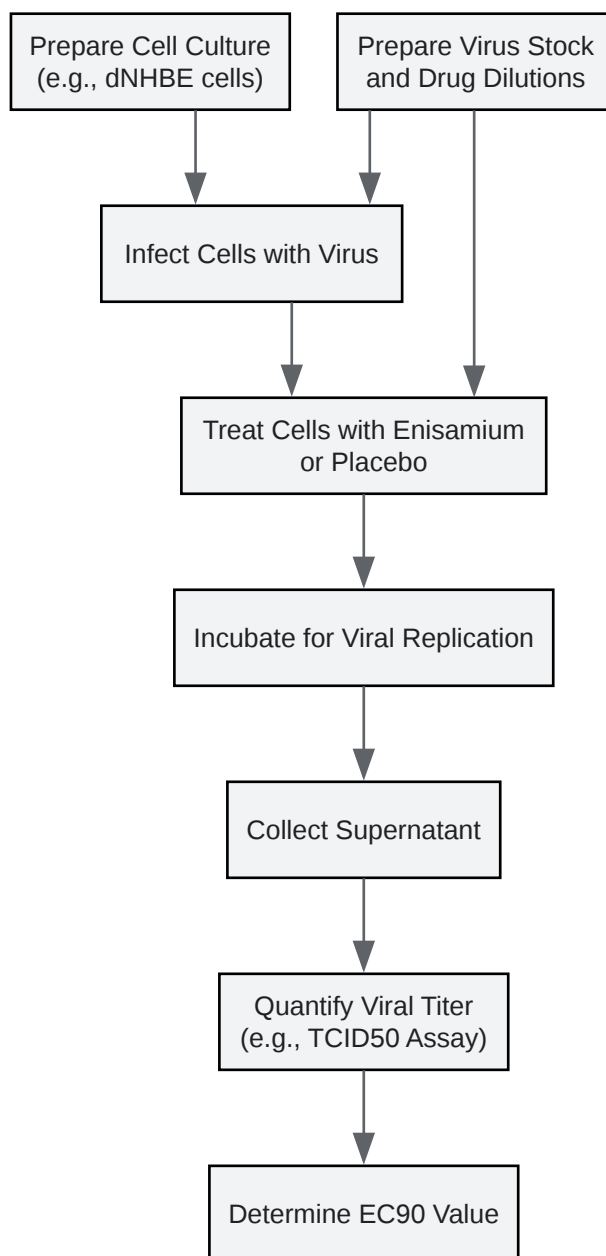
Visualizing the Mechanism and Workflow Signaling Pathway of Enisamium's Antiviral Action



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Caption: Metabolic activation of **Enisamium** and inhibition of viral RNA polymerase.

Experimental Workflow for In-Vitro Antiviral Efficacy Testing



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Caption: General workflow for an in-vitro virus yield reduction assay.

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